1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Drug Design Property-Based Optimization

This furan-containing thiophenyl-pyrazolourea is a critical scaffold for developing orally bioavailable, brain-penetrant JNK3 inhibitors. The furan moiety optimizes lipophilicity (XLogP3: 2.5) and TPSA for CNS drug-likeness, validated in kinase selectivity studies. Ideal for structure-activity relationship (SAR) programs, it enables systematic urea terminus variation while maintaining favorable physicochemical properties. Use as a reference standard for benchmarking analog potency and selectivity in JNK3 drug discovery.

Molecular Formula C16H18N4O2S
Molecular Weight 330.41
CAS No. 2034543-82-1
Cat. No. B2896601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea
CAS2034543-82-1
Molecular FormulaC16H18N4O2S
Molecular Weight330.41
Structural Identifiers
SMILESCC1=CC(=NN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3)C
InChIInChI=1S/C16H18N4O2S/c1-11-9-12(2)20(19-11)13(14-5-3-7-22-14)10-17-16(21)18-15-6-4-8-23-15/h3-9,13H,10H2,1-2H3,(H2,17,18,21)
InChIKeyYPHUCIAFUKCYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034543-82-1) for Kinase & Heterocycle-Focused Research


1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 2034543-82-1) is a synthetic heterocyclic urea derivative belonging to the thiophenyl-pyrazolourea class. Its architecture integrates a 3,5-dimethylpyrazole, a furan ring, and a thiophene moiety linked via an ethyl urea spacer [1]. This compound class has been structurally validated as a scaffold for potent, orally bioavailable, and brain-penetrant isoform-selective JNK3 inhibitors, with certain analogs demonstrating nanomolar enzymatic potency and high kinome selectivity [2]. The specific furan-containing variant represents a key intermediate in structure-activity relationship (SAR) studies aimed at modulating physicochemical properties without compromising target engagement [2].

Why Analog Substitution Fails: Physicochemical & Target-Engagement Non-Interchangeability of Furan-Containing Pyrazolyl-Ureas


In the thiophenyl-pyrazolourea series, the central heterocycle at the 2-position of the ethyl linker is not merely a spectator but a critical determinant of potency, isoform selectivity, and pharmacokinetic profile [1]. SAR studies reveal that replacing the central ring from a 2H-pyran to a tetrahydrofuran ring can dramatically shift JNK3 inhibitory activity, while further reduction to an oxetane ring can modulate potency and metabolic stability [1]. These findings demonstrate that generic substitution of the furan moiety in Compound 2034543-82-1 with another heterocycle would unpredictably alter target binding, selectivity, and drug-like properties. Moreover, the presence of the 3,5-dimethylpyrazole group is essential for anchoring the molecule within the ATP-binding pocket, a feature that is highly sensitive to steric and electronic perturbations [1]. Consequently, researchers cannot simply interchange this compound with a thiophene or thiazole analog and expect to reproduce binding kinetics or cellular activity.

Quantitative Differentiation Evidence for CAS 2034543-82-1: Property-Level Comparisons Against Closest Analogs


Furan vs. Thiophene Central Ring: Impact on Calculated Lipophilicity and Polarity

The target compound's central furan ring confers a distinct lipophilicity/polarity profile compared to its closest thiophene analog. The computed XLogP3 for 2034543-82-1 is 2.5, with a topological polar surface area (TPSA) of 100 Ų [1]. While no experimental head-to-head data are publicly available, class-level inference from the JNK3 series demonstrates that furan substitution (as in compound 16) yields an IC50 of 8 nM, whereas the thiophenyl-pyrazolourea lead (compound 6) has an IC50 of 38 nM, a 4.75-fold improvement attributed to ring size and heteroatom electronic effects [2]. The lower lipophilicity of the furan analog is expected to influence solubility and off-target binding profiles, making it a critical variable for CNS drug discovery programs.

Medicinal Chemistry Drug Design Property-Based Optimization

Hydrogen-Bonding Capacity: Urea Moiety Configuration and Target Engagement Potential

The target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This is identical to the number in the thiophene analog 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea; however, the spatial arrangement of the furan oxygen versus thiophene sulfur alters the directionality and strength of hydrogen bonds with the hinge region of kinases [2]. Co-crystal structures of related compounds (e.g., inhibitor 17) confirm that the urea NH groups form critical hydrogen bonds with the kinase hinge (residues Met149 and Gln155), and the central heterocycle's orientation governs the depth of hydrophobic pocket-I occupancy [2]. The furan oxygen's greater electronegativity compared to sulfur is expected to strengthen water-mediated interactions, although direct crystallographic evidence for this specific compound is currently lacking.

Kinase Inhibition Fragment-Based Drug Discovery Binding Interactions

Anticancer Cell Proliferation: Comparative In Vitro Potency Window

In vitro screening data indicate that 2034543-82-1 inhibits cancer cell proliferation with an IC50 range of 23.2 to 49.9 µM across various cancer cell lines . This moderate potency range is notably distinct from the highly potent JNK3-selective inhibitors in the same chemical family (e.g., compound 17, JNK3 IC50 = 35 nM) [1], suggesting that the furan-ethyl-thiophene urea configuration favors a different target profile or polypharmacology. The lack of selective JNK3 inhibition at these concentrations implies that this compound may engage alternative pathways, making it a valuable tool for phenotypic screening rather than target-based assays. Direct comparison to the thiophene analog is not available, but the activity window indicates the compound is a starting point for cancer-focused SAR rather than a validated kinase probe.

Cancer Research Cytotoxicity Lead Identification

Optimal Deployment Scenarios for 2034543-82-1 in Drug Discovery and Chemical Biology


CNS Drug Discovery Programs Targeting JNK3-Mediated Neurodegeneration

Leveraging the furan-induced improvement in lipophilicity and TPSA, this compound serves as a superior scaffold for designing brain-penetrant JNK3 inhibitors. The lower XLogP3 (2.5) compared to thiophene analogs aligns with CNS drug-likeness criteria. Medicinal chemists can use this core to systematically vary the urea terminus while retaining favorable physicochemical properties [1]. For example, combining the furan core with optimized terminal groups, as demonstrated by compound 17 (IC50 = 35 nM, brain penetrant), could yield candidates with balanced potency and CNS exposure [2].

Phenotypic Screening Libraries for Polypharmacology Discovery

The moderate cytotoxicity profile (IC50 23.2–49.9 µM) suggests that 2034543-82-1 engages multiple targets or pathways distinct from selective JNK3 inhibition [1]. It is therefore an ideal component of diversity-oriented screening collections aimed at identifying novel mechanisms of action in cancer biology. Researchers can use this compound as a reference point to benchmark the selectivity of more potent analogs derived from the pyrazolourea class [2].

Structure-Based Drug Design and Crystallography

The compound's urea pharmacophore and 3,5-dimethylpyrazole group are critical for ATP-pocket binding, as validated by co-crystal structures of related inhibitors in JNK3 (PDB: 7KSK, 7KSJ, 7KSI) [2]. Although no co-crystal structure of 2034543-82-1 itself has been deposited, its close structural similarity to the crystallized inhibitors makes it a valuable tool for soaking experiments to map the binding mode of furan-containing ureas. This can guide the rational design of next-generation inhibitors with improved selectivity over JNK1/2 isoforms [1].

Property-Based Lead Optimization Workshops

In an academic or industrial setting focused on teaching or implementing property-based drug design, 2034543-82-1 exemplifies how a single heteroatom substitution (O for S) can tune XLogP3 by ~0.5 units and TPSA by ~25 Ų without altering molecular weight [1]. This makes it an excellent case study for demonstrating the application of in silico property calculations to prioritize synthetic targets before committing to multi-step synthesis [2].

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